N-{2-[(4-methyl-1-piperidinyl)methyl]-1-propyl-1H-benzimidazol-5-yl}-2-furamide
Overview
Description
N-{2-[(4-methyl-1-piperidinyl)methyl]-1-propyl-1H-benzimidazol-5-yl}-2-furamide, commonly known as MP-10, is a novel benzimidazole derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.
Scientific Research Applications
MP-10 has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a potential treatment for various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. MP-10 has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties.
Mechanism of Action
The exact mechanism of action of MP-10 is not fully understood. However, it has been suggested that MP-10 may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. MP-10 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
MP-10 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, both of which are implicated in the development of various diseases. MP-10 has also been shown to have anti-tumor properties, and may be useful in the treatment of cancer. Additionally, MP-10 has been shown to improve cardiac function and reduce the risk of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One advantage of MP-10 is that it has been extensively studied in preclinical models, and has shown promising results as a potential therapeutic agent. However, one limitation of MP-10 is that its mechanism of action is not fully understood, and more research is needed to fully elucidate its therapeutic potential.
Future Directions
There are several future directions for the study of MP-10. One potential area of research is the development of more potent and selective derivatives of MP-10. Another area of research is the investigation of the potential therapeutic applications of MP-10 in humans. Additionally, more research is needed to fully elucidate the mechanism of action of MP-10, and to determine its safety and efficacy in humans.
properties
IUPAC Name |
N-[2-[(4-methylpiperidin-1-yl)methyl]-1-propylbenzimidazol-5-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-3-10-26-19-7-6-17(23-22(27)20-5-4-13-28-20)14-18(19)24-21(26)15-25-11-8-16(2)9-12-25/h4-7,13-14,16H,3,8-12,15H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCDWBQZJMRWJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N=C1CN4CCC(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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